molecular formula C40H45NO15 B1250130 Kigamicin B

Kigamicin B

Cat. No. B1250130
M. Wt: 779.8 g/mol
InChI Key: ZDEHLGNKHHJJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kigamicin B is a natural product found in Amycolatopsis with data available.

Scientific Research Applications

Antitumor Properties

Kigamicin B, along with other kigamicins, was discovered from Amycolatopsis sp. ML630-mF1, showing selective killing activity against PANC-1 cells under nutrient-starved conditions. These compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and inhibited the growth of various mouse tumor cell lines at a low concentration (Kunimoto et al., 2003).

Structure and Synthesis

The structural determination of kigamicin B revealed a unique aglycone of a fused octacyclic ring system containing seven six-membered rings and one oxazolidine, linked to a sugar chain composed of deoxysugars (Kunimoto et al., 2003). Additionally, synthetic studies have been conducted to replicate the natural product skeleton of kigamicins, featuring a tetrahydroxanthone and up to four sugar residues, for their toxic effects on human cancer cells under nutrient-poor conditions (Ma & Ready, 2019).

Targeting Cancer Cell Tolerance to Nutrient Starvation

Kigamicin B and related compounds target the tolerance of cancer cells to nutrient starvation, a novel approach in cancer therapy. These compounds showed preferential cytotoxicity to cancer cells under nutrient-deprived conditions but were less toxic under nutrient-rich conditions. They were observed to block the activation of Akt induced by nutrient starvation, suggesting their potential as cancer therapy agents (Lu et al., 2004).

Effect on Myeloma Cells

Kigamicin B has been found to induce necrosis in myeloma cells even in nutrient-rich conditions, distinguishing it from its action on pancreatic cancer cells. This compound inhibits regulatory proteins such as Cyclin D1, p-AKT, and p-ERK in myeloma cells, suggesting a unique mechanism of action and potential for overcoming drug resistance in myeloma treatment (Nakamura et al., 2008).

Immune System Interaction

Interestingly, kigamicin B does not exhibit immunosuppressive activity and can stimulate the delayed-type hypersensitivity response to specific antigens, indicating an increase in cellular immunity (Masuda et al., 2006).

properties

Product Name

Kigamicin B

Molecular Formula

C40H45NO15

Molecular Weight

779.8 g/mol

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

InChI

InChI=1S/C40H45NO15/c1-15-19(42)4-6-24(52-15)54-21-5-7-25(53-16(21)2)55-23-12-20(43)28-34(46)31-35(47)30-26-17(10-18-13-40(3)41(8-9-51-40)39(48)27(18)33(26)45)11-22-29(30)37(50-14-49-22)38(31)56-36(28)32(23)44/h10,15-16,19-25,32,42-45,47H,4-9,11-14H2,1-3H3

InChI Key

ZDEHLGNKHHJJAC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3CC(C4=C(C3O)OC5=C6C7=C(C8=C(C9=C(CC1(N(C9=O)CCO1)C)C=C8CC7OCO6)O)C(=C5C4=O)O)O)O

synonyms

kigamicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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